

identifying and avoiding artifacts and false positives in MTT assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *MTT Formazan*

Cat. No.: *B1226572*

[Get Quote](#)

Technical Support Center: MTT Assay Troubleshooting

This technical support center provides guidance for researchers, scientists, and drug development professionals to identify and avoid common artifacts and false positives encountered during MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that can arise during your MTT experiments, providing explanations and actionable solutions.

Q1: Why are my absorbance readings unexpectedly high, suggesting increased cell viability, even when I expect cytotoxicity?

This is a common indicator of a false positive and can be caused by several factors:

- Direct MTT Reduction by Test Compound: Many compounds, particularly those with antioxidant properties like polyphenols (e.g., flavonoids found in plant extracts) and some nanoparticles, can directly reduce the yellow MTT tetrazolium salt to purple formazan crystals without any cellular enzymatic activity.^{[1][2][3][4]} This chemical reduction leads to a strong purple signal that is mistakenly interpreted as high metabolic activity.

- Colorimetric Interference: If your test compound is colored and absorbs light near the same wavelength as formazan (around 570 nm), it can artificially inflate the absorbance readings.
[\[5\]](#)

Troubleshooting Steps:

- Perform a Cell-Free Control: This is the most critical step to identify compound interference. Incubate your test compound at the same concentrations used in your experiment with MTT reagent in cell culture medium, but without any cells. A significant increase in absorbance in these wells directly correlates with the compound's ability to reduce MTT.[\[1\]\[6\]](#)
- Visually Inspect Wells: Look for any precipitation of your compound, as this can scatter light and increase absorbance readings.
- Use an Alternative Assay: If interference is confirmed, consider using a cytotoxicity assay with a different mechanism, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or an ATP-based assay, which quantifies cellular ATP levels.
[\[1\]\[7\]](#)

Q2: My absorbance readings are highly variable between replicate wells. What's causing this and how can I fix it?

High variability can obscure your results and make data interpretation difficult. Common causes include:

- Incomplete Formazan Solubilization: Formazan crystals are insoluble in aqueous solutions and require an organic solvent like DMSO or an acidified isopropanol solution for complete dissolution.[\[1\]\[8\]\[9\]\[10\]](#) If the crystals are not fully dissolved, it will lead to inconsistent absorbance readings.
- Uneven Cell Seeding: Inconsistent numbers of cells seeded across the wells of your plate will naturally lead to variable formazan production.
- Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can concentrate media components and affect cell growth and the assay itself.[\[6\]](#)

- Cell Clumping: For adherent cells, clumps can lead to uneven growth and for suspension cells, it can result in inaccurate cell counts when plating.

Troubleshooting Steps:

- Ensure Complete Solubilization: After adding the solubilization solvent (e.g., DMSO), place the plate on an orbital shaker for 15-30 minutes to ensure all formazan crystals are dissolved. Visually inspect the wells with a microscope before reading the plate.[\[6\]](#) For cells that are difficult to lyse, a solution of 10% SDS in 0.01 M HCl can be used for overnight incubation.[\[1\]](#)[\[8\]](#)
- Standardize Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently pipette up and down or vortex briefly between pipetting steps.
- Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[\[6\]](#)
- Create Single-Cell Suspensions: For adherent cells, ensure complete trypsinization. For all cell types, gently pipette the cell suspension to break up any clumps before seeding.

Q3: Why are my blank (media only) wells showing high background absorbance?

High background absorbance can be attributed to several factors that cause non-enzymatic reduction of MTT or interfere with the absorbance reading:

- Contamination: Bacterial or yeast contamination can reduce MTT, leading to a false-positive signal.[\[11\]](#)
- Phenol Red Interference: Phenol red, a common pH indicator in cell culture media, absorbs light in the same range as formazan, which can increase background readings.[\[12\]](#)[\[13\]](#) The pH of the media, which can be altered by cellular metabolism, will affect the color and absorbance of phenol red.[\[13\]](#)
- Serum Components: Components in fetal bovine serum (FBS) can sometimes interfere with the assay and contribute to background absorbance.[\[1\]](#)[\[14\]](#)

- Light Exposure: The MTT reagent is light-sensitive and can degrade when exposed to light for extended periods, leading to higher background.[11]

Troubleshooting Steps:

- Maintain Aseptic Technique: Ensure all reagents and equipment are sterile to prevent microbial contamination.
- Use Phenol Red-Free Medium: During the MTT incubation step, it is advisable to use a phenol red-free medium.[6] Alternatively, a reference wavelength (e.g., 650 nm) can be used to subtract the background absorbance.[1]
- Use Serum-Free Medium: For the MTT incubation period, switch to a serum-free medium to minimize interference from serum components.[1][6]
- Protect from Light: Store the MTT reagent in the dark and keep the plate covered with aluminum foil during incubations.[11]

Q4: My formazan crystals are not dissolving completely. What can I do?

Incomplete formazan dissolution is a frequent problem that leads to inaccurate and variable results.[1][6]

Troubleshooting Steps:

- Increase Solvent Volume and Incubation Time: Ensure you are using a sufficient volume of the solubilization solvent. After adding the solvent, allow for adequate incubation time, potentially overnight if using an SDS-based solution.[8][10]
- Improve Mixing: Gentle agitation on an orbital shaker is more effective than manual shaking for ensuring complete dissolution.[6]
- Change Solubilization Reagent: If DMSO is not effective, consider using an acidified isopropanol solution or a solution containing SDS (Sodium Dodecyl Sulfate), which is a detergent that can help lyse cells and dissolve the formazan.[1][8][15]

- Visual Confirmation: Always visually confirm that all crystals have dissolved before reading the plate. This can be done by inspecting the wells under a microscope.[\[1\]](#)

Data Presentation: Interference and Assay Comparison

The following tables summarize quantitative data on common interferences and compare the characteristics of different viability assays.

Table 1: Interference of Selected Compounds in a Cell-Free MTT Assay

Compound	Concentration	Observed Effect	Reference
Quercetin	10 μ M	Significant overestimation of viability	[16]
Resveratrol	50 μ M	Direct reduction of MTT	[2]
Epigallocatechin gallate (EGCG)	100 μ M	Twofold underestimation of anti-proliferative effect in cell-based assay	[3] [4]
Diesel Nanoparticles	0.05 μ g/mL	Direct reduction of MTT	[17]
Various Nanoparticles	>50 μ g/cm ²	Interference with optical measurement	[18]

Table 2: Comparison of Common Cell Viability and Cytotoxicity Assays

Assay	Principle	Advantages	Disadvantages
MTT	Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.	Inexpensive, widely used.	Prone to interference, requires a solubilization step, endpoint assay. [1] [7]
XTT, MTS, WST-8	Similar to MTT, but the formazan product is water-soluble.	No solubilization step, higher sensitivity than MTT (WST-8 > MTS). [19] [20]	Can still be affected by reducing compounds. [3] [4]
Resazurin (AlamarBlue)	Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.	More sensitive than tetrazolium assays, homogeneous format. [21] [22]	Susceptible to interference from reducing compounds.
LDH	Measures the release of lactate dehydrogenase from damaged cells.	Measures cytotoxicity directly (membrane integrity).	Released LDH has a limited half-life in culture medium. [23] [24] [25] [26]
ATP-based	Quantifies ATP, which is indicative of metabolically active cells.	Very sensitive, fast, and amenable to high-throughput screening. [11] [27] [28] [29]	Can be expensive, ATP levels can fluctuate with metabolic changes. [7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Standard MTT Assay for Adherent Cells

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- **Compound Treatment:** Remove the culture medium and add fresh medium (preferably phenol red-free) containing various concentrations of your test compound. Include

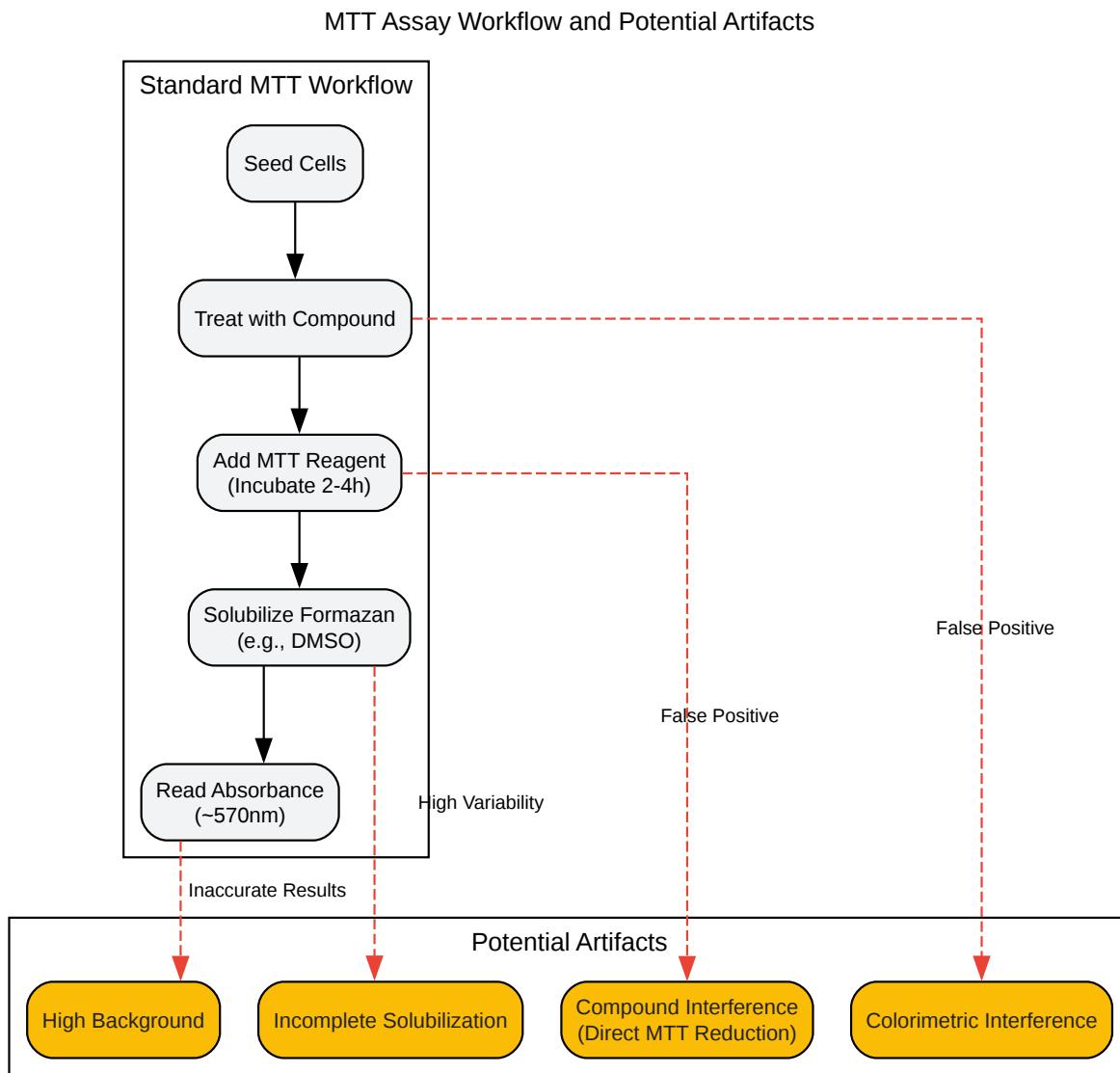
appropriate vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24-72 hours).

- MTT Addition: Remove the medium containing the test compound. Add 100 μ L of fresh serum-free medium and 20 μ L of MTT solution (5 mg/mL in sterile PBS) to each well.
- Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
- Formazan Solubilization: Carefully remove the MTT solution. Add 150 μ L of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
- Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.^[1]

Protocol 2: Cell-Free MTT Reduction Assay (Interference Control)

- Plate Setup: Prepare a 96-well plate with cell culture medium (without cells).
- Compound Addition: Add the same concentrations of your test compound as used in the cell-based assay to triplicate wells. Include a vehicle-only control.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubation: Incubate for the same duration as the cell-based assay (2-4 hours) at 37°C.
- Solubilization and Measurement: Add 150 μ L of DMSO and measure the absorbance at 570 nm. A significant, dose-dependent increase in absorbance in the presence of your compound indicates direct reduction of MTT.^[6]

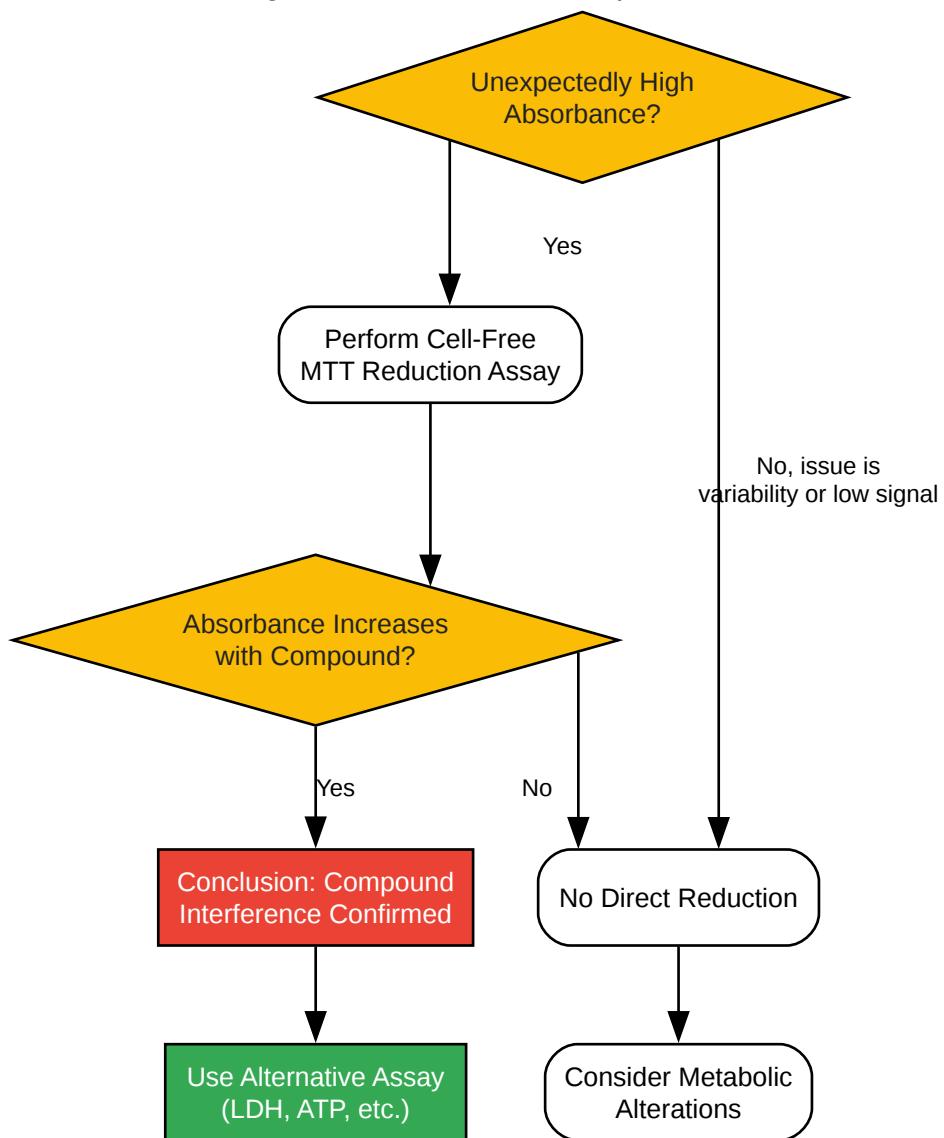
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

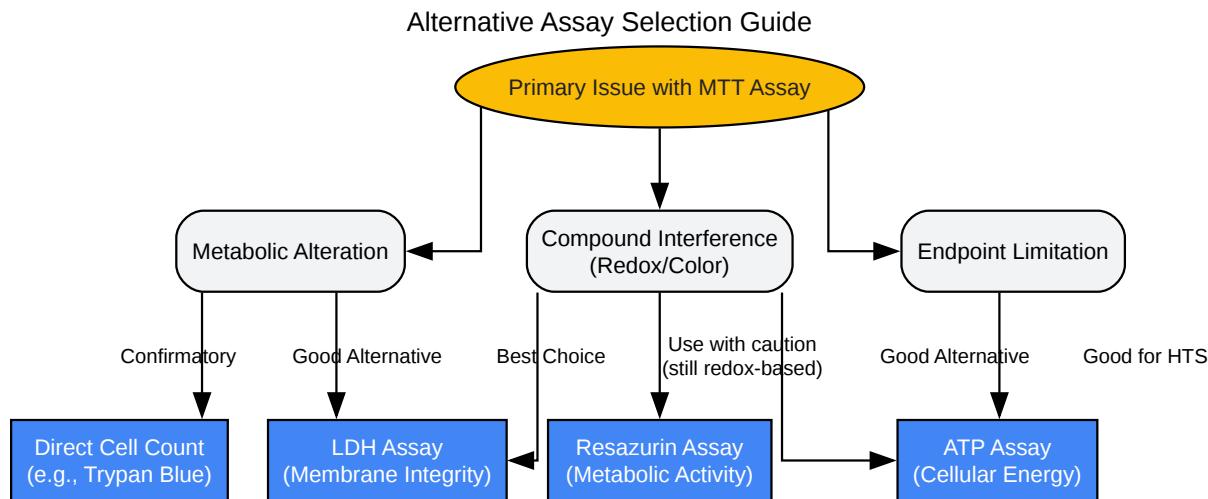

- Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as you would for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).
[\[24\]](#)[\[25\]](#)
- Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
- LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
- Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
- Stop Reaction and Measure: Add a stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually around 490 nm).
[\[25\]](#)

Protocol 4: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

- Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate suitable for luminescence measurements.
- Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
- Lysis and Signal Generation: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.
[\[11\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Visualizations


The following diagrams illustrate key workflows and logical relationships in troubleshooting MTT assays.


[Click to download full resolution via product page](#)

Caption: Standard MTT assay workflow highlighting stages where artifacts can occur.

Troubleshooting Decision Tree for Unexpected MTT Results

[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting unexpectedly high absorbance in MTT assays.

[Click to download full resolution via product page](#)

Caption: Guide for selecting an alternative assay based on the issue encountered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MTT assay overview | Abcam [abcam.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
- 4. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]

- 8. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interference of engineered nanoparticles with in vitro toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary ... [ouci.dntb.gov.ua]
- 24. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Viability Assays for Cells in Culture [jove.com]
- 29. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- To cite this document: BenchChem. [identifying and avoiding artifacts and false positives in MTT assays]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1226572#identifying-and-avoiding-artifacts-and-false-positives-in-mtt-assays>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com